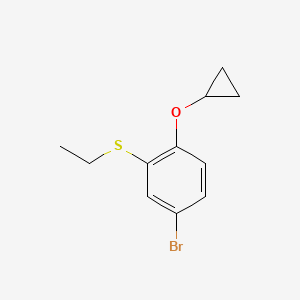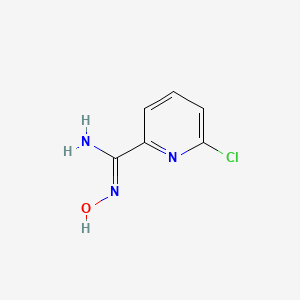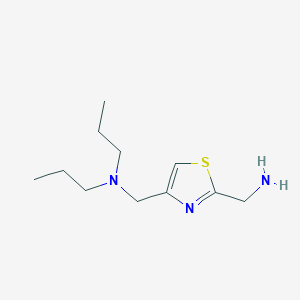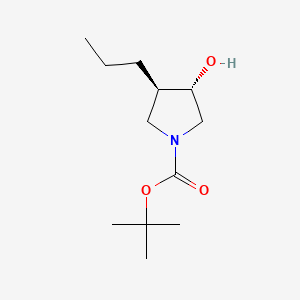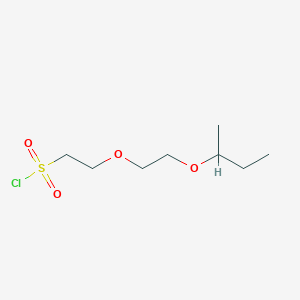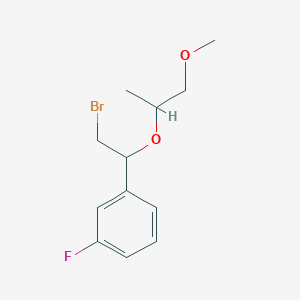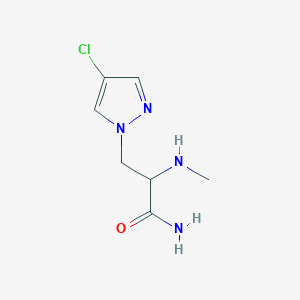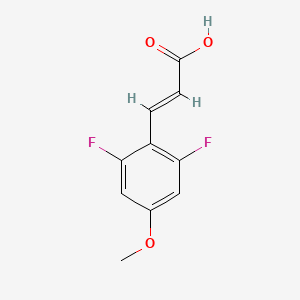
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2 It is a brominated ether derivative of tetrahydrofuran, featuring a bromine atom attached to a tolyl group, which is further connected to a tetrahydrofuran ring via an ethoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran typically involves the following steps:
Bromination of m-tolyl ethanol: The starting material, m-tolyl ethanol, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields 2-bromo-1-(m-tolyl)ethanol.
Etherification: The brominated intermediate is then reacted with tetrahydrofuran in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step involves the formation of an ether linkage, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethoxy-tetrahydrofuran derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiourea (NH2CSNH2)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-(2-Hydroxy-1-(m-tolyl)ethoxy)tetrahydrofuran
Oxidation: m-Toluic acid, m-Tolualdehyde
Reduction: 3-(2-Ethoxy-1-(m-tolyl)tetrahydrofuran
科学的研究の応用
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant effects.
作用機序
The mechanism of action of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and selectivity towards biological targets. Additionally, the ethoxy-tetrahydrofuran moiety can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
3-(2-Chloro-1-(m-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of a bromine atom.
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The meta-tolyl group also contributes to its unique chemical properties compared to its para-tolyl analog.
特性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
3-[2-bromo-1-(3-methylphenyl)ethoxy]oxolane |
InChI |
InChI=1S/C13H17BrO2/c1-10-3-2-4-11(7-10)13(8-14)16-12-5-6-15-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChIキー |
ASWXWUGCQVMGKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CBr)OC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






